Cas no 2228434-59-9 (4-1-(piperidin-4-yl)ethylbenzene-1,3-diol)

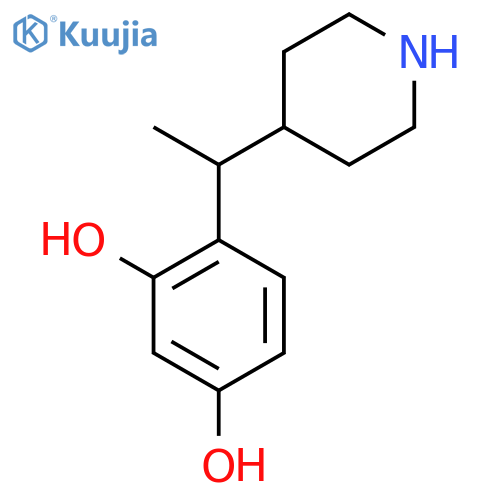

2228434-59-9 structure

商品名:4-1-(piperidin-4-yl)ethylbenzene-1,3-diol

4-1-(piperidin-4-yl)ethylbenzene-1,3-diol 化学的及び物理的性質

名前と識別子

-

- 4-1-(piperidin-4-yl)ethylbenzene-1,3-diol

- 2228434-59-9

- 4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol

- EN300-1765104

-

- インチ: 1S/C13H19NO2/c1-9(10-4-6-14-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8-10,14-16H,4-7H2,1H3

- InChIKey: GBFIOOBKNVRVKV-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C=CC=1C(C)C1CCNCC1)O

計算された属性

- せいみつぶんしりょう: 221.141578849g/mol

- どういたいしつりょう: 221.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-1-(piperidin-4-yl)ethylbenzene-1,3-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1765104-0.5g |

4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |

2228434-59-9 | 0.5g |

$1165.0 | 2023-09-20 | ||

| Enamine | EN300-1765104-0.25g |

4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |

2228434-59-9 | 0.25g |

$1117.0 | 2023-09-20 | ||

| Enamine | EN300-1765104-0.05g |

4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |

2228434-59-9 | 0.05g |

$1020.0 | 2023-09-20 | ||

| Enamine | EN300-1765104-10g |

4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |

2228434-59-9 | 10g |

$5221.0 | 2023-09-20 | ||

| Enamine | EN300-1765104-5g |

4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |

2228434-59-9 | 5g |

$3520.0 | 2023-09-20 | ||

| Enamine | EN300-1765104-5.0g |

4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |

2228434-59-9 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1765104-1g |

4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |

2228434-59-9 | 1g |

$1214.0 | 2023-09-20 | ||

| Enamine | EN300-1765104-2.5g |

4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |

2228434-59-9 | 2.5g |

$2379.0 | 2023-09-20 | ||

| Enamine | EN300-1765104-1.0g |

4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |

2228434-59-9 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1765104-0.1g |

4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |

2228434-59-9 | 0.1g |

$1068.0 | 2023-09-20 |

4-1-(piperidin-4-yl)ethylbenzene-1,3-diol 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

2228434-59-9 (4-1-(piperidin-4-yl)ethylbenzene-1,3-diol) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬